molecular formula C23H22FNOS B2833948 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone CAS No. 2034431-72-4

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B2833948
CAS No.: 2034431-72-4
M. Wt: 379.49
InChI Key: MYSAGEMWWKTKCR-UHFFFAOYSA-N
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Description

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone is a complex organic compound featuring a thiazepane ring, a fluorophenyl group, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the fluorophenyl and naphthyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the fluorophenyl and naphthyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the thiazepane ring may contribute to the compound’s overall stability and reactivity. Pathways involved in its mechanism of action include signal transduction and enzyme inhibition, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-(7-(2-Bromophenyl)-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone: Contains a bromophenyl group, which may alter its reactivity and applications.

Uniqueness

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity

Properties

IUPAC Name

1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNOS/c24-21-11-4-3-10-20(21)22-12-13-25(14-15-27-22)23(26)16-18-8-5-7-17-6-1-2-9-19(17)18/h1-11,22H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSAGEMWWKTKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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